molecular formula C11H11NO B6254966 2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one CAS No. 1368690-99-6

2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one

Cat. No.: B6254966
CAS No.: 1368690-99-6
M. Wt: 173.21 g/mol
InChI Key: IMWVCINSMVWIPY-UHFFFAOYSA-N
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Description

2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one is a synthetically valuable spirocyclic compound that incorporates a cyclopropane ring fused to a dihydroquinolin-4-one core. This unique architecture, featuring a spiro junction, is of significant interest in medicinal chemistry and drug discovery. Spirocyclic scaffolds like this one are prized for their three-dimensional complexity and structural rigidity, which can contribute to improved selectivity and enhanced metabolic stability when exploring novel pharmacologically active molecules . The presence of the carbonyl group at the 4'-position provides a versatile handle for further synthetic modification, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. While the exact applications of this specific compound require further investigation, related spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have been documented in scientific literature for their potential in the synthesis of antitumor agents and as precursors for organic luminescent materials, highlighting the broader utility of this class of compounds . The synthesis of such spirocyclic structures can involve cyclization reactions, such as the base-mediated reaction of a heterocyclic precursor with a dihaloalkane . This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

1368690-99-6

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

spiro[1,2-dihydroquinoline-3,1'-cyclopropane]-4-one

InChI

InChI=1S/C11H11NO/c13-10-8-3-1-2-4-9(8)12-7-11(10)5-6-11/h1-4,12H,5-7H2

InChI Key

IMWVCINSMVWIPY-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNC3=CC=CC=C3C2=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one typically involves the construction of the spirocyclic framework through intramolecular cyclization reactions. One common method includes the use of cyclopropanation reactions where a suitable quinoline derivative is treated with a cyclopropane precursor under basic conditions. For instance, the reaction of a quinoline derivative with a diazo compound in the presence of a rhodium catalyst can yield the desired spirocyclic product .

Industrial Production Methods

Industrial production of 2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, each with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a lead molecule in drug development due to its promising biological activities:

  • Antimicrobial Properties: Research indicates that it may inhibit the growth of various microbial pathogens.
  • Anticancer Activity: Studies suggest that it could modulate pathways involved in cancer cell proliferation by interacting with specific enzymes and receptors .

Biological Applications

In biological research, 2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one serves as a bioactive molecule:

  • Mechanism of Action: The spirocyclic structure enhances binding affinity to molecular targets, potentially leading to the inhibition of enzymes related to cancer and other diseases.
  • Targeted Drug Development: It is being explored for its ability to selectively target specific receptors .

Chemical Research

In the field of organic synthesis:

  • Building Block for Complex Compounds: The compound is used as a precursor in the synthesis of more complex spirocyclic structures.
  • Reactivity Studies: It undergoes various chemical reactions such as oxidation, reduction, and electrophilic substitution, leading to diverse derivatives with potential biological activities .

Industrial Applications

In industrial settings:

  • Material Development: The compound is being explored for its unique physicochemical properties, which may lead to the development of novel materials with specific functionalities.
  • Scalable Production Methods: Continuous flow reactors are utilized for efficient synthesis while adhering to green chemistry principles .

Mechanism of Action

The mechanism of action of 2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure enhances its binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or act as an antagonist for specific receptors in microbial pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[cyclopropane-isoquinoline] Derivatives

Example: 3'-(4-Bromophenyl)-2'-(quinolin-8-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one ()

  • Structural differences: Isoquinoline replaces quinoline, altering electronic distribution and binding interactions.
  • Synthesis : Cobalt-catalyzed annulation at room temperature (73% yield) .
  • Applications: Analogous spirocyclopropane-isoquinolines in show estrogen receptor (ER) binding, suggesting pharmacological relevance .

Spiro[piperidine-quinoline] Systems

Example: 1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] ()

  • Structural differences : Piperidine replaces cyclopropane, reducing ring strain and increasing flexibility.
  • Synthesis : Intramolecular acyl transfer under mild conditions (excellent yields) .
  • Spectroscopic data : IR and GC-MS confirm structures; poor molecular ion intensity in mass spectra (0.5–8.0%) suggests stability challenges .

Spiro[cyclohexane-isoquinoline] Derivatives

Example: 2'-Benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid ()

  • Structural differences : Cyclohexane introduces a larger, less strained spiro system.
  • Physicochemical properties : Higher molecular weight (349.42 g/mol vs. ~267–297 g/mol for cyclopropane analogs) may affect solubility .
  • Applications : Carboxylic acid functionality enables conjugation, useful in drug discovery.

Non-Spiro Cyclopropane-Quinoline Analogs

Example: 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one ()

Comparative Data Table

Compound Class Example Structure Molecular Weight (g/mol) Synthesis Method Key Features/Applications Evidence ID
Spiro[cyclopropane-quinoline] 2',4'-Dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one (hypothetical) ~267–297* Not reported Rigid scaffold, potential ER ligands N/A
Spiro[cyclopropane-isoquinoline] 3'-(4-Bromophenyl)-2'-(quinolin-8-yl)-... (3w) 472.30 Cobalt-catalyzed annulation (73%) ER-binding derivatives
Spiro[piperidine-quinoline] 1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] ~350–400 Intramolecular acyl transfer Flexible, stable under mild conditions
Spiro[cyclohexane-isoquinoline] 2'-Benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-acid 349.42 Not detailed Carboxylic acid functionalization

*Estimated based on analogs (e.g., ).

Key Findings and Implications

Synthetic Accessibility : Spirocyclopropanes are efficiently synthesized via transition-metal catalysis (e.g., cobalt), while spiro-piperidines leverage intramolecular transfers .

Structural Rigidity vs. Flexibility : Cyclopropane-containing spiro systems offer rigidity beneficial for target engagement, whereas larger rings (e.g., cyclohexane) improve solubility but reduce strain-driven reactivity.

Pharmacological Potential: ER-binding spiro compounds () highlight the importance of substituents (e.g., dimethylaminoethoxy) for bioactivity, suggesting derivatization strategies for the target compound.

Spectroscopic Challenges : Poor molecular ion intensity in mass spectra (e.g., ) underscores the need for advanced analytical techniques in characterizing spiro systems.

Biological Activity

Overview

2',4'-Dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound exhibits a cyclopropane ring fused to a quinoline moiety, which contributes to its distinct physicochemical properties and biological effects.

PropertyValue
CAS Number 1368690-99-6
Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name spiro[1,2-dihydroquinoline-3,1'-cyclopropane]-4-one
InChI Key IMWVCINSMVWIPY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure enhances binding affinity and selectivity, which can lead to modulation of various biological pathways. Notably, it may inhibit enzymes involved in cancer cell proliferation or act as an antagonist for receptors in microbial pathogens.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, in vitro tests demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines by affecting key signaling pathways involved in cell survival and proliferation. In particular, the compound's ability to inhibit specific kinases has been linked to reduced tumor growth in animal models.

Case Studies

  • In Vitro Antimicrobial Study : A study conducted on various bacterial strains showed that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Efficacy : In a recent experimental study involving human cancer cell lines (e.g., breast and colon cancer), treatment with the compound resulted in a significant decrease in cell viability (up to 70% at higher concentrations). The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves intramolecular cyclization reactions using cyclopropanation methods. Variants of this compound have been synthesized with modifications that enhance its biological activity and selectivity against specific targets.

Comparative Analysis with Similar Compounds

Compared to structurally similar compounds like 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline], the 2',4' variant demonstrates enhanced stability and selectivity for biological targets. This uniqueness positions it as a valuable candidate for drug discovery initiatives focused on developing new therapeutic agents for infectious diseases and cancer treatment .

Q & A

Q. What are the most reliable synthetic routes for 2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one and its derivatives?

Methodological Answer: Transition-metal-catalyzed annulation reactions are widely used. For example, cobalt-catalyzed cyclopropane annulation at room temperature (20–25°C) with substrates like alkylidenecyclopropanes and benzamides yields spirocyclopropane-quinolinone derivatives. Key steps:

  • Procedure A : React 1-(cyclopropylidenemethyl)-4-methoxybenzene (0.2 mmol) with benzamide (0.2 mmol) under Co catalysis.
  • Workup : Purify via silica gel column chromatography (petroleum ether:ethyl acetate = 70:30) to achieve yields of 60–85% .
  • Critical Parameters : Catalyst loading (5–10 mol%), solvent (DCM/THF), and reaction time (12–24 hr).

Table 1: Representative Yields

Substituent on QuinolineYield (%)Purity (HPLC)
7'-Chloro60>95%
3'-(4-Methoxyphenyl)85>98%

Q. How are spirocyclopropane-quinolinone derivatives characterized spectroscopically?

Methodological Answer:

  • 1H NMR : Key signals include cyclopropane protons (δ 1.36–3.03 ppm, singlet or multiplet) and aromatic protons (δ 6.99–8.18 ppm) .
  • IR : Confirm carbonyl (C=O) stretches at 1660–1680 cm⁻¹ and hydrogen-bonded OH/NH stretches (3200–3450 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns validate structural integrity .

Q. What purification strategies are optimal for isolating spirocyclopropane-quinolinones?

Methodological Answer:

  • Column Chromatography : Use silica gel (100–200 mesh) with gradients of petroleum ether and ethyl acetate (70:30 to 50:50) to resolve polar byproducts .
  • Recrystallization : Dissolve crude product in DMF or ethanol, then cool to −20°C for crystalline solids (>95% purity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantioselectivity in spirocyclopropane synthesis?

Methodological Answer: Phosphine-mediated asymmetric [4+2] annulation achieves enantioselectivity (>90% ee):

  • Catalyst : Chiral amino acid-derived phosphines (e.g., (S)-Binap).
  • Substrates : Oxindole-derived α,β-unsaturated imines and alkylidenecyclopropanes.
  • Conditions : Toluene, 0°C, 24 hr. Monitor ee via chiral HPLC .

Table 2: Enantioselectivity Outcomes

CatalystSubstrateee (%)
(S)-Binap4-Methoxybenzene92
(R)-Phosferrox7'-Chloroquinoline88

Q. How do structural modifications impact antiplasmodial activity in spirocyclopropane-quinolinones?

Methodological Answer:

  • In Vitro Assays : Test against Plasmodium falciparum (IC₅₀ values).
  • Example : 3',4'-dihydro-1'H-spiro(indoline-3,2'-quinolin)-2-ones show IC₅₀ = 0.8–2.5 µM .
    • Key Modifications :
  • Electron-withdrawing groups (e.g., Cl, F) enhance potency by 30–50% .
  • Spiro-ring size : Cyclopropane > cyclopentane due to strain-induced reactivity .

Q. How should researchers address contradictions in spectroscopic data for spirocyclopropane derivatives?

Methodological Answer:

  • Case Study : Discrepancies in cyclopropane proton shifts (δ 1.36 vs. 3.03 ppm) arise from conformational flexibility.
  • Resolution :

Perform variable-temperature NMR to assess dynamic effects .

Compare computed (DFT) vs. experimental spectra to validate assignments .

Table 3: NMR Data Comparison

Compoundδ (Cyclopropane H)Source
5,5-Dimethyl-3,3-diphenyldihydrofuran1.36 (s)
7'-Chloro-spiroquinolinone3.03 (s)

Data Contradiction Analysis

  • Yield Variability : Lower yields (60% vs. 85%) in similar reactions () may stem from steric hindrance with bulky substituents (e.g., 7'-Cl) or catalyst deactivation.
  • Biological Activity : Fluorinated derivatives show higher potency than methoxy analogs due to enhanced membrane permeability .

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